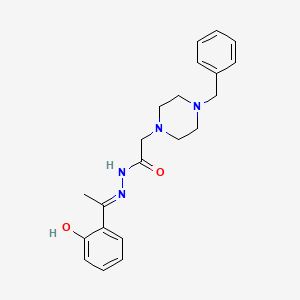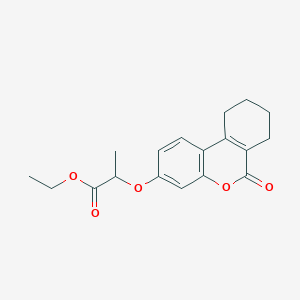![molecular formula C24H22Br2N4O4S B11659033 (6Z)-6-{3-bromo-4-[2-(4-bromophenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659033.png)
(6Z)-6-{3-bromo-4-[2-(4-bromophenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6Z)-6-({3-BROMO-4-[2-(4-BROMOPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes brominated phenyl groups, ethoxy linkages, and a thiadiazolo-pyrimidinone core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({3-BROMO-4-[2-(4-BROMOPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the brominated phenyl intermediates, followed by the formation of the ethoxy linkages. The final step involves the cyclization to form the thiadiazolo-pyrimidinone core under specific reaction conditions, such as controlled temperature and the use of catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({3-BROMO-4-[2-(4-BROMOPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
(6Z)-6-({3-BROMO-4-[2-(4-BROMOPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-6-({3-BROMO-4-[2-(4-BROMOPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Other Thiadiazolo Compounds: Compounds with similar thiadiazolo-pyrimidinone cores but different substituents.
Uniqueness
The uniqueness of (6Z)-6-({3-BROMO-4-[2-(4-BROMOPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of brominated phenyl groups, ethoxy linkages, and the thiadiazolo-pyrimidinone core, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H22Br2N4O4S |
|---|---|
Molecular Weight |
622.3 g/mol |
IUPAC Name |
(6Z)-6-[[3-bromo-4-[2-(4-bromophenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H22Br2N4O4S/c1-3-20-29-30-22(27)17(23(31)28-24(30)35-20)11-14-12-18(26)21(19(13-14)32-4-2)34-10-9-33-16-7-5-15(25)6-8-16/h5-8,11-13,27H,3-4,9-10H2,1-2H3/b17-11-,27-22? |
InChI Key |
KOLTUUFRESYIQA-URDSPAQOSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Br)OCCOC4=CC=C(C=C4)Br)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=CC=C(C=C4)Br)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11658953.png)
![Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11658962.png)
![3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11658963.png)
![Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate](/img/structure/B11658975.png)
![ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate](/img/structure/B11658983.png)
![Ethyl 5-acetyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11658985.png)
![2-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11658988.png)
![Propan-2-yl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11658997.png)
![7-(4-bromophenyl)-8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11659007.png)

![ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B11659023.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11659029.png)
![4,4'-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine](/img/structure/B11659031.png)
